REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5](I)=[CH:4][C:3]=1[CH:11]([CH3:13])[CH3:12].[Li]CCCC.[B:19](OC)([O:22]C)[O:20]C>C1COCC1>[F:1][C:2]1[C:3]([CH:11]([CH3:13])[CH3:12])=[CH:4][C:5]([B:19]([OH:22])[OH:20])=[C:6]([O:8][CH3:9])[CH:7]=1
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Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)OC)I)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)OC)I)C(C)C
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Name
|
|
Quantity
|
4.26 mL
|
Type
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reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.98 mL
|
Type
|
reactant
|
Smiles
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B(OC)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
|
Details
|
The solution was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
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The solution was then stirred at −78° C. for 3 h
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at −78° C. with saturated ammonium chloride
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature
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Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with ethyl acetate (3×50 mL)
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Type
|
WASH
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Details
|
The combined ethyl acetate layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |